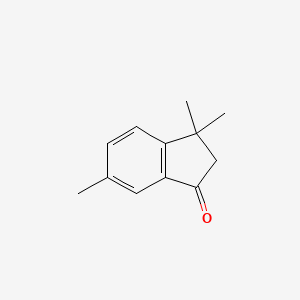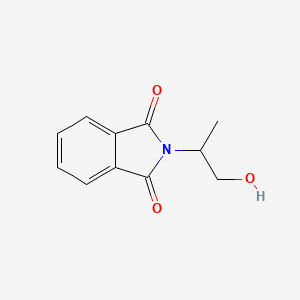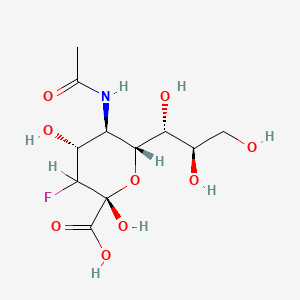
Trimethylsilyl-meso-inositol
Übersicht
Beschreibung
Trimethylsilyl-meso-inositol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It contains a total of 96 bonds, including 36 non-H bonds, 12 rotatable bonds, and 1 six-membered ring .
Synthesis Analysis
Trimethylsilyl (TMS) derivatisation is one of the most widely used methods in metabolomics . The most common silylation reagents are N, O-bis(trimethylsilyl) trifluroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA). These reagents are very sensitive to moisture, so anhydrous conditions are required .
Molecular Structure Analysis
The molecular formula of Trimethylsilyl-meso-inositol is C24H60O6Si6 . Its molecular weight is 613.24 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Trimethylsilyl-meso-inositol molecule .
Chemical Reactions Analysis
Trimethylsilyl-meso-inositol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . TMS groups are susceptible to cleavage upon treatment with HF-based reagents .
Physical And Chemical Properties Analysis
Trimethylsilyl-meso-inositol has a molecular weight of 613.24 and a molecular formula of C24H60O6Si6 . It should be stored at a temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
Role in Biochemical and Metabolic Functions
Inositols, including myo-Inositol, are natural molecules involved in several biochemical and metabolic functions in different organs and tissues . They play a key role in signal pathways, including reproductive, hormonal, and metabolic modulation .
Regulation of Cellular and Tissue Homeostasis
Several mechanisms contribute to regulate cellular and tissue homeostasis of myo-Inositol levels, including its endogenous synthesis and catabolism, transmembrane transport, intestinal adsorption, and renal excretion .
Treatment of Polycystic Ovary Syndrome (PCOS)
Alterations in the mechanisms that regulate myo-Inositol levels can lead to a reduction of inositols levels, exposing patients to several pathological conditions, such as Polycystic Ovary Syndrome (PCOS) .
Management of Hypothyroidism
Myo-Inositol plays a significant role in managing hypothyroidism. This is because alterations in myo-Inositol levels can lead to hormonal imbalances .
Control of Metabolic Imbalances
Myo-Inositol is involved in the control of metabolic imbalances like weight gain, hyperinsulinemia, dyslipidemia, and metabolic syndrome .
Therapeutic Strategies for Inositols Depletion
A deeper knowledge of the main mechanisms involved in cellular inositols depletion may add new insights for developing tailored therapeutic approaches and shaping the dosages and the route of administration .
Treatment of Diabetes
Myo-Inositol and its derivatives have been discovered to be useful in the treatment of diabetes .
Applications in Cancer Research
Continued research in the direction of myo-Inositol and its derivatives promises a new future in therapeutics, including cancer research .
Wirkmechanismus
Target of Action
Trimethylsilyl-meso-inositol, also known as myo-Inositol, hexakis-TMS, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . .
Biochemical Pathways
Inositol and its derivatives are known to be involved in various biochemical pathways. They are ubiquitous constituents of eukaryotes and have acquired diverse functions over the course of evolution . .
Safety and Hazards
When handling Trimethylsilyl-meso-inositol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trimethyl-[2,3,4,5,6-pentakis(trimethylsilyloxy)cyclohexyl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H60O6Si6/c1-31(2,3)25-19-20(26-32(4,5)6)22(28-34(10,11)12)24(30-36(16,17)18)23(29-35(13,14)15)21(19)27-33(7,8)9/h19-24H,1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTKXRNTVMCAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1C(C(C(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H60O6Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334291 | |
| Record name | Trimethylsilyl-meso-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl-meso-inositol | |
CAS RN |
2582-79-8 | |
| Record name | Trimethylsilyl-meso-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1596231.png)



![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1596240.png)







